molecular formula C21H21N3O4S B5529451 2-(2-quinolinylthio)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

2-(2-quinolinylthio)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No. B5529451
M. Wt: 411.5 g/mol
InChI Key: OKKYMJZFJHIJIJ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions between specific aldehydes and hydrazides in the presence of solvents like methanol. For instance, Li Jia-ming (2009) synthesized a Schiff base by condensing 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide, indicating a common approach in synthesizing such compounds through condensation reactions (Li Jia-ming, 2009).

Molecular Structure Analysis

Molecular structure characterization often involves spectroscopic methods and X-ray crystallography. The structure of synthesized compounds is confirmed using techniques like 1H NMR, IR, elemental analysis, and X-ray diffraction. For example, a study on a related compound demonstrated the use of single-crystal X-ray diffraction for structural characterization, highlighting the planarity of the molecular skeleton and the specific dihedral angles formed between aromatic planes (Shou-Yu Wang et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include cyclization, condensation, and sometimes, reduction or oxidation processes. The synthesis process often dictates the chemical reactivity, where specific functional groups present in the compound play a crucial role in its chemical behavior. For instance, the reduction of similar compounds has been explored to yield different chemical structures, indicating the versatility of these compounds in chemical transformations (I. Ukrainets et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the applicability of these compounds. These properties are often determined through experimental methods, including solubility tests in various solvents, melting point determination, and crystalline structure analysis using X-ray diffraction. The crystal packing, hydrogen bonding, and π–π interactions significantly influence the physical properties of these compounds, as demonstrated in studies of closely related substances (Shou-Yu Wang et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-(2-quinolinylthio)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide derivatives include their reactivity towards various chemical reagents, stability under different conditions, and potential for forming complexes with metals or other organic molecules. Spectroscopic methods, such as IR, NMR, and UV-Vis, along with computational chemistry techniques, can provide insights into the electronic structure, functional group characteristics, and potential reactive sites within the molecule. Studies have shown how modifications in the molecular structure can alter these chemical properties, offering pathways to tailor these compounds for specific applications (Ö. Tamer et al., 2014).

properties

IUPAC Name

2-quinolin-2-ylsulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-17-10-14(11-18(27-2)21(17)28-3)12-22-24-19(25)13-29-20-9-8-15-6-4-5-7-16(15)23-20/h4-12H,13H2,1-3H3,(H,24,25)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKYMJZFJHIJIJ-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(quinolin-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

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